
螺虫乙酯 L
描述
Spinetoram L is a semi-synthetic insecticide belonging to the spinosyn class. It is derived from the fermentation products of the soil bacterium Saccharopolyspora spinosa. Spinetoram L is known for its broad-spectrum insecticidal properties, rapid action, and short pre-harvest interval. It is widely used in agriculture to control a variety of insect pests, including lepidopterous larvae, leafminers, and thrips .
科学研究应用
Spinetoram L has a wide range of scientific research applications, particularly in the fields of agriculture, biology, and environmental science. It is used extensively in agricultural research to develop new pest control strategies and improve crop yields. In biology, Spinetoram L is used to study the effects of insecticides on insect physiology and behavior. Additionally, it is employed in environmental science research to assess its impact on non-target organisms and ecosystems .
作用机制
Target of Action
Spinetoram L is a semi-synthetic derivative of the spinosyn class of insecticides, produced by the soil actinomycete Saccharopolyspora spinosa . The primary targets of Spinetoram L are the nicotinic acetylcholine receptors in the nervous system of insects . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
Spinetoram L interacts with its targets by causing persistent activation of the insect nicotinic acetylcholine receptors . This interaction leads to uncontrolled muscle contractions, exhaustion, and trembling in the insect, followed by paralysis . It is active on all larval life stages and enters the insect primarily through the digestive system (ingestion activity) and secondarily through the insect exoskeleton (contact activity) .
Biochemical Pathways
The biochemical pathways affected by Spinetoram L are primarily those involved in neural signal transmission. By disrupting the normal function of the nicotinic acetylcholine receptors, Spinetoram L interferes with the normal transmission of nerve impulses. This disruption leads to the downstream effects of muscle contraction, exhaustion, and ultimately paralysis .
Pharmacokinetics
It is known that spinetoram l is applied externally to insects and is absorbed through the insect’s exoskeleton and digestive system
Result of Action
The result of Spinetoram L’s action is the effective control of pest insects. It causes rapid paralysis and death in insects, making it a potent insecticide . It has a broad insecticidal spectrum and is effective against insect pests which are resistant to various existing insecticides .
Action Environment
The efficacy and stability of Spinetoram L can be influenced by various environmental factorsAdditionally, the development of resistance in insect populations due to long-term use or continuous application of insecticides is a significant environmental factor influencing the action of Spinetoram L .
生化分析
Biochemical Properties
Spinetoram L interacts with various biomolecules, primarily by acting on nicotinic acetylcholine receptors (nAChRs) and inhibiting the normal function of GABA-gated chloride channels . It also interacts with enzymes such as acetylcholinesterase, α-esterase, β-esterase, acid phosphatase, alkaline phosphatase, aspartate aminotransferase, alanine aminotransferase, phenoloxidase, and chitinases .
Cellular Effects
Spinetoram L has significant effects on various types of cells and cellular processes. It has been shown to markedly inhibit cell viability and induce oxidative stress . It also influences cell function by inducing mitochondrial membrane potential collapse, causing a massive opening of the mitochondrial permeability transition pore, decreasing ATP synthesis, and causing Ca2+ overloading .
Molecular Mechanism
Spinetoram L exerts its effects at the molecular level through several mechanisms. It causes persistent activation of insect nicotinic acetylcholine receptors . It also induces cellular autophagy, as evidenced by the formation of autophagosomes, the conversion of LC3-I into LC3-II, down-regulation of p62, and up-regulation of beclin-1 .
Temporal Effects in Laboratory Settings
The effects of Spinetoram L change over time in laboratory settings. For instance, it has been observed that the susceptibility of certain larvae against Spinetoram L changes over time
Dosage Effects in Animal Models
The effects of Spinetoram L vary with different dosages in animal models. For instance, it has been observed that low lethal and sublethal concentrations of Spinetoram L can significantly reduce the pupation rate, pupal weight, and adult emergence in Plutella xylostella .
Metabolic Pathways
Spinetoram L is involved in several metabolic pathways. It is extensively metabolized, with the major metabolic pathway being glutathione conjugation, either of the parent, or of the products of N-demethylation, O-deethylation, and deglycosylation of each factor, as well as hydroxylation of parent factor J .
准备方法
Synthetic Routes and Reaction Conditions: Spinetoram L is produced through a combination of fermentation and chemical modification. The fermentation process involves the use of high-yielding strains of Saccharopolyspora spinosa, which produce the initial spinosyn compounds. These compounds are then chemically modified to produce Spinetoram L. The chemical modification typically involves O-methylation of the rhamnose moiety of spinosad .
Industrial Production Methods: The industrial production of Spinetoram L involves large-scale fermentation followed by chemical synthesis. The fermentation process is optimized through strain improvement and fermentation optimization research programs. The fermentation broth is then subjected to extraction and purification processes to isolate the spinosyn compounds, which are subsequently chemically modified to produce Spinetoram L .
化学反应分析
Types of Reactions: Spinetoram L undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions: Common reagents used in the synthesis of Spinetoram L include acetonitrile, methanol, and ammonium acetate. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired chemical modifications .
Major Products Formed: The major products formed from the chemical reactions involving Spinetoram L include its active insecticidal components, which are effective against a wide range of insect pests. These products are characterized by their high insecticidal activity and low toxicity to non-target organisms .
相似化合物的比较
Similar Compounds: Spinetoram L is closely related to other spinosyn compounds, such as spinosad. Both compounds are derived from the fermentation of Saccharopolyspora spinosa and share similar insecticidal properties. Spinetoram L has been chemically modified to enhance its efficacy and spectrum of activity .
Uniqueness: Compared to other spinosyn compounds, Spinetoram L offers improved insecticidal activity and a broader spectrum of control. Its unique chemical modifications allow it to target a wider range of insect pests while maintaining a favorable environmental and toxicological profile .
属性
IUPAC Name |
(1S,2S,5R,7S,9S,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-7-[(2R,3R,4R,5S,6S)-4-ethoxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H69NO10/c1-11-27-14-13-15-36(54-38-17-16-35(44(7)8)25(5)50-38)24(4)39(46)34-21-32-30(33(34)22-37(45)52-27)18-23(3)29-19-28(20-31(29)32)53-43-42(48-10)41(49-12-2)40(47-9)26(6)51-43/h18,21,24-33,35-36,38,40-43H,11-17,19-20,22H2,1-10H3/t24-,25-,26+,27+,28-,29+,30-,31-,32-,33+,35+,36+,38+,40+,41-,42-,43+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVYSEWJJXXTEZ-GDMNSMANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OCC)OC)C)OC6CCC(C(O6)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OCC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H69NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044341 | |
| Record name | Spinetoram L | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
760.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187166-15-0 | |
| Record name | Spinetoram L | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187166-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spinetoram (minor component) [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187166150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spinetoram L | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SPINETORAM L | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y6X4QH84Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can I quantify spinetoram L in livestock samples?
A: A reliable analytical method for quantifying spinetoram, including both spinetoram J and L, in livestock samples has been developed using liquid chromatography–tandem mass spectrometry (LC-MS/MS) []. This method involves extraction with acetonitrile followed by purification using a primary secondary amine (PSA) sorbent. The method demonstrated good linearity, accuracy, and precision, fulfilling the criteria outlined in the Codex guidelines (CAC/GL40, 2003) [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



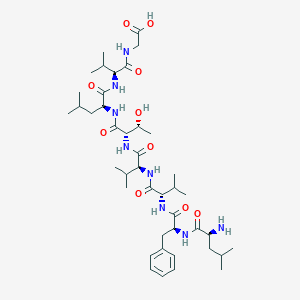
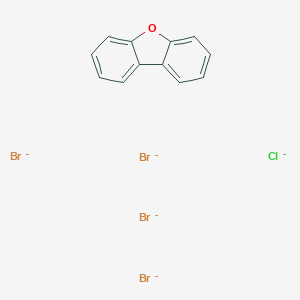
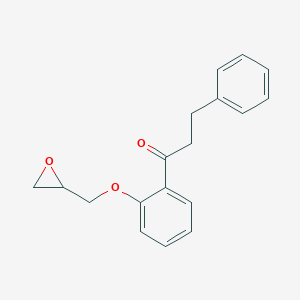
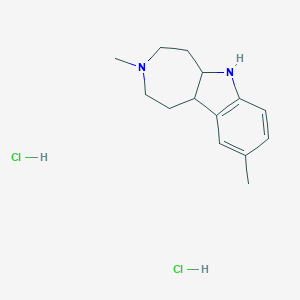

![1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one](/img/structure/B22715.png)
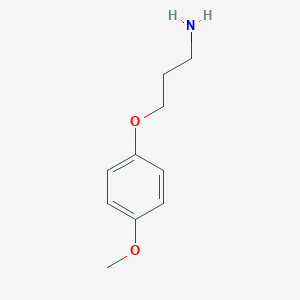
![2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B22717.png)
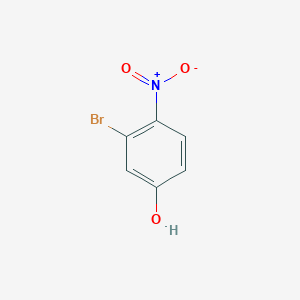
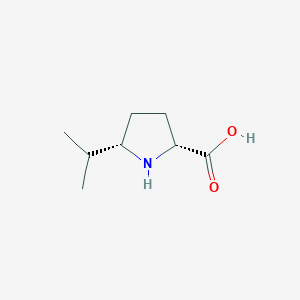
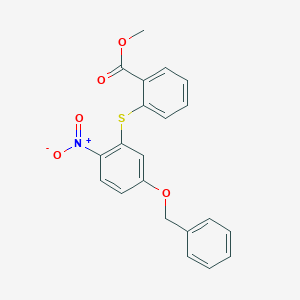

![7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one](/img/structure/B22727.png)
